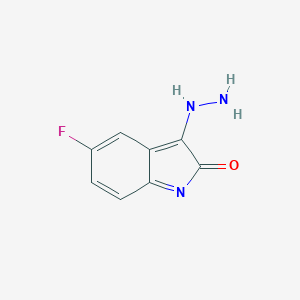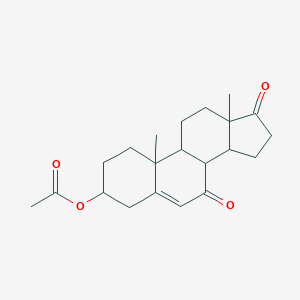
Trimethylpentafluoroethylsilane
Overview
Description
Trimethylpentafluoroethylsilane (TMPFES) is an organosilicon compound that has been used in a variety of scientific research applications. It is a colorless, odorless liquid with a low vapor pressure, low toxicity, and high thermal stability. TMPFES has been used as a solvent for organic reactions, as a reagent for the synthesis of organosilicon compounds, and as a stabilizer for organic compounds. It has also been used as a catalyst in organic reactions, as a surfactant, and as a lubricant.
Scientific Research Applications
Intermetal Dielectrics in Electronics Trimethylsilane-based PECVD (Plasma-Enhanced Chemical Vapor Deposition) processes, involving trimethylsilane, are used to deposit dielectric thin films in electronics. These films, including low-permittivity dielectrics, are pivotal in advanced device multilevel metal interconnection schemes, enhancing circuit performance (Loboda, 1999).
Organic Chemistry and Synthesis Trimethylsilane derivatives are utilized in organic chemistry for the trifluoromethylation and pentafluorophenylation of sulfur and carbon centers. This methodology enables the preparation of complex molecules, including perfluoroalkyl and perfluoroaryl compounds (Patel & Kirchmeier, 1992).
Coolant in Heat Removal Systems The thermal resistance and oxidation resistance of trimethylpentaphenyltrisiloxane, a related compound, make it suitable as a coolant in systems for removing low-potential heat. This application is significant for thermal management in various industrial processes (Lebedev et al., 2014).
Catalysis in Organic Reactions Aryltrimethylsilanes are used in gold-catalyzed oxidative coupling reactions. These reactions facilitate intramolecular electrophilic aromatic substitution mechanisms, contributing significantly to organic synthesis (Brenzovich, Brazeau, & Toste, 2010).
Pharmaceutical Applications (Trifluoropropyl)trimethoxysilane, a related silicon compound, is used to synthesize fluorinated polysilsesquioxane (FPSQ) hollow spheres. These spheres have applications in drug release, highlighting the potential of silicon compounds in pharmaceuticals (Dong, Guo, Chu, & Ha, 2010).
Chemical Analysis and Testing Trimethylsilane compounds are used in the chemical analysis of sodium silicate solutions, where the method of trimethylsilylation helps in understanding the distribution of anions in these solutions. This application is crucial in areas such as biochemistry and material science (Glasser, Lachowski, & Cameron, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
(Pentafluoroethyl)trimethylsilane, also known as trimethyl(pentafluoroethyl)silane or Trimethylpentafluoroethylsilane, primarily targets carbonyls and ethylene diamines . It is used as a silicon-based fluorinating reagent for the trifluoromethylation of these compounds .
Mode of Action
The compound interacts with its targets through a process called nucleophilic pentafluoroethylation . In this process, alkyl triflates undergo nucleophilic pentafluoroethylation with this compound to form the corresponding pentafluoroethylated alkanes .
Biochemical Pathways
The compound affects the trifluoromethylation pathway . It is employed as a precursor for metal-mediated trifluoromethylation of aromatic, heteroaromatic, and vinyl substrates . The downstream effects of this pathway include the synthesis of various quinoline derivatives and pentafluoroethylcyclohexanes .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1095 g/mL . It is miscible with tetrahydrofuran , which suggests that it may have good solubility in certain solvents, potentially affecting its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Pentafluoroethyl)trimethylsilane. For instance, the compound is moisture sensitive , which means that its stability and reactivity can be affected by the presence of water. Additionally, the compound’s solubility in different solvents can influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
(Pentafluoroethyl)trimethylsilane acts as a silicon-based fluorinating reagent for trifluoromethylation of carbonyls and ethylene diamines . It is also employed as a precursor for metal-mediated trifluoromethylation of aromatic, heteroaromatic, and vinyl substrates
Molecular Mechanism
It is known to participate in trifluoromethylation reactions
properties
IUPAC Name |
trimethyl(1,1,2,2,2-pentafluoroethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F5Si/c1-11(2,3)5(9,10)4(6,7)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPVUVINMAGMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375367 | |
| Record name | (Pentafluoroethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124898-13-1 | |
| Record name | (Pentafluoroethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (PENTAFLUOROETHYL)TRIMETHYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Trimethyl(pentafluoroethyl)silane in the synthesis of the pentafluoroethyl-derivatized nickel pincer complex?
A1: Trimethyl(pentafluoroethyl)silane acts as a reagent in conjunction with cesium fluoride to substitute the chloride ligand in a pre-existing nickel chloride pincer complex. This substitution results in the formation of the desired pentafluoroethyl-derivatized nickel pincer complex [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



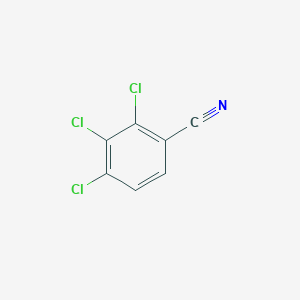
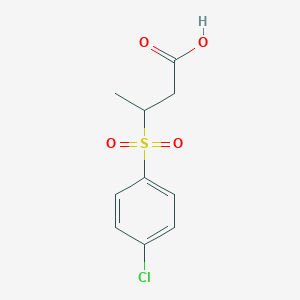
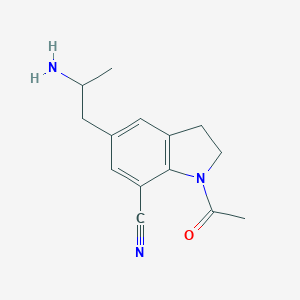

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)
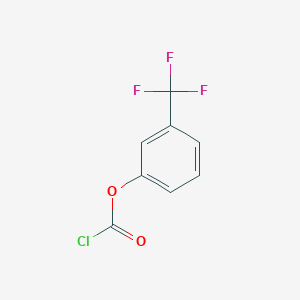
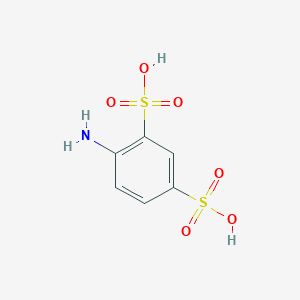

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)
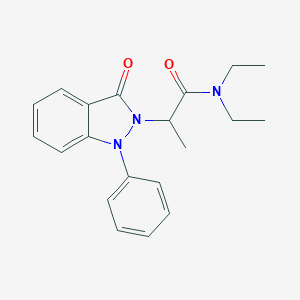
![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)

